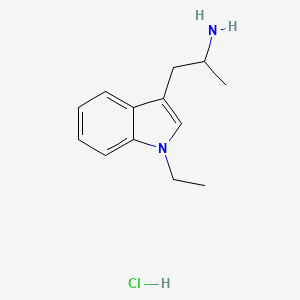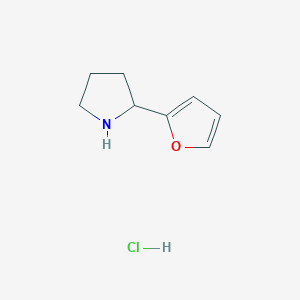
2-(2-Furyl)pyrrolidine hydrochloride
説明
2-(2-Furyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1049729-10-3 . Its molecular weight is 173.64 and its linear formula is C8H11NO.ClH .
Molecular Structure Analysis
The molecular formula of 2-(2-Furyl)pyrrolidine is C8H11NO . The InChI code is 1S/C8H11NO.ClH/c1-3-7(9-5-1)8-4-2-6-10-8;/h2,4,6-7,9H,1,3,5H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Furyl)pyrrolidine include a density of 1.0±0.1 g/cm3, boiling point of 207.9±28.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and flash point of 79.5±24.0 °C . It has a molar refractivity of 38.5±0.3 cm3, polar surface area of 25 Å2, and molar volume of 131.7±3.0 cm3 .科学的研究の応用
Synthesis and Chemical Properties
2-(2-Furyl)pyrrolidine hydrochloride and its derivatives are considered promising in the realm of non-aromatic heterocyclic compounds due to their presence in various natural products and biologically active molecules. These compounds play a significant role in pharmaceutical research, especially in synthesizing new medicinal molecules with enhanced biological activity. The flexibility in introducing different substituents into their structure opens avenues for creating diverse compounds with potential therapeutic applications. The synthesis of such compounds involves reactions that yield derivatives with various substituents, indicating the chemical versatility of this compound (Rubtsova et al., 2020).
Biological Activity and Potential Therapeutic Applications
The structural features of this compound derivatives, such as the introduction of hydroxylated compounds containing furyl or thienyl moieties, have shown strong topoisomerase I and II inhibitory activity. These activities are comparable to, or even surpass, those of established drugs like camptothecin and etoposide in some cases. This suggests their potential as anticancer agents, with specific derivatives demonstrating significant cytotoxicity against various human cancer cell lines. The presence of hydroxyl groups and furyl or thienyl substitutions appears critical for their topoisomerase inhibitory effects and anticancer activity, providing a foundation for further structure-activity relationship studies (Kadayat et al., 2015).
Material Science and Organic Electronics
In the field of materials science, certain this compound derivatives have been found to form greenish metallic-luster crystals with unique optical properties. These properties include strong absorption in specific wavelengths, contributing to their green coloration. The crystal structures of these compounds reveal a nearly flat π-system and an arrangement that allows close π-orbital interactions, hinting at their potential applications in organic electronics and photonics (Ogura et al., 2006).
Safety and Hazards
特性
IUPAC Name |
2-(furan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-3-7(9-5-1)8-4-2-6-10-8;/h2,4,6-7,9H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGYWTCBRFYHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
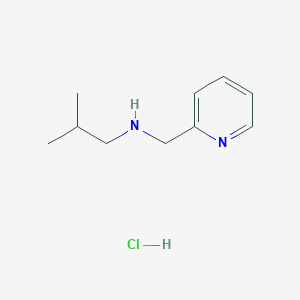
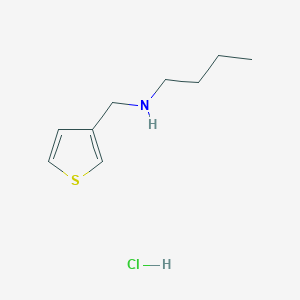
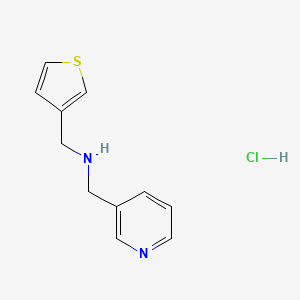
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
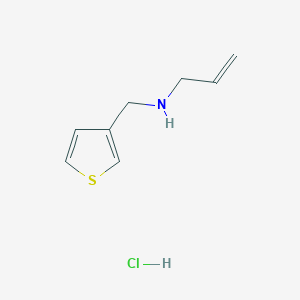
![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)

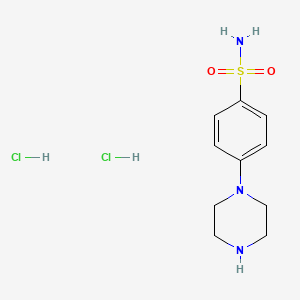
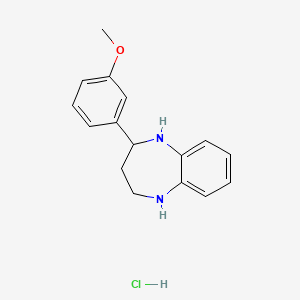


![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
